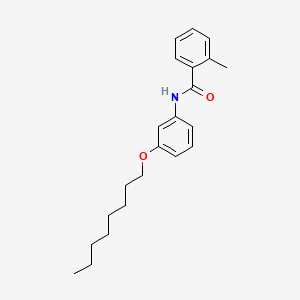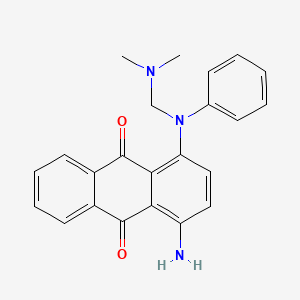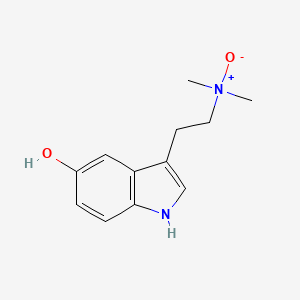
Bufotenin oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bufotenin oxide is a derivative of bufotenin, a naturally occurring tryptamine found in various plants, mushrooms, and the skin of certain toads. Bufotenin itself is known for its hallucinogenic properties and structural similarity to serotonin, a key neurotransmitter in the human brain . This compound retains some of these properties and is of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bufotenin oxide can be synthesized through the oxidation of bufotenin. One common method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the temperature is maintained to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bufotenin oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can revert this compound back to bufotenin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetonitrile.
Major Products
The major products formed from these reactions include various bufotenin derivatives, which can have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Bufotenin oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Explored for its potential therapeutic effects and its role in understanding hallucinogenic compounds.
Industry: Limited applications, primarily in research and development settings
Mecanismo De Acción
Bufotenin oxide exerts its effects by interacting with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the action of serotonin and leading to altered neurotransmission. This interaction can result in hallucinogenic effects, changes in mood, and other neurological effects .
Comparación Con Compuestos Similares
Bufotenin oxide is structurally similar to other tryptamine derivatives, such as:
Psilocin: Another hallucinogenic compound found in certain mushrooms.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen found in various plants and toad venom.
N,N-Dimethyltryptamine (DMT): A powerful psychedelic compound found in many plants and animals.
This compound is unique in its specific oxidation state and its particular interactions with serotonin receptors, which can differ from those of its analogs .
Propiedades
Número CAS |
1019-44-9 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-(5-hydroxy-1H-indol-3-yl)-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2,16)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 |
Clave InChI |
UADOMBGQYQPICP-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




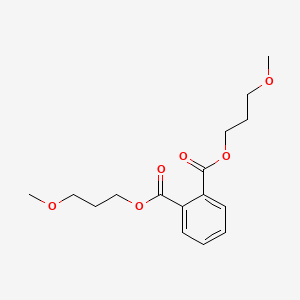
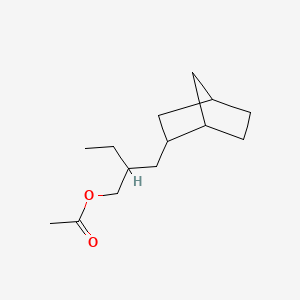

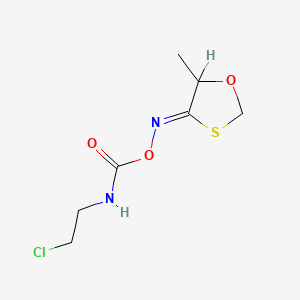
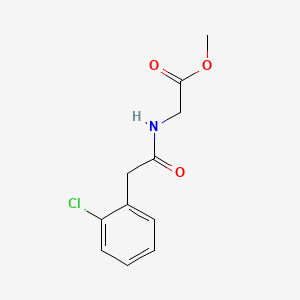
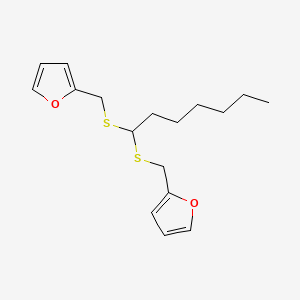
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
